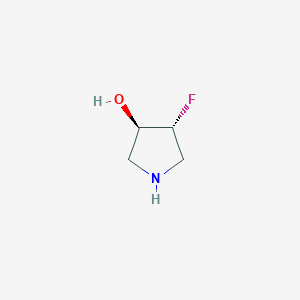

(3R,4R)-4-fluoropyrrolidin-3-ol

Description

Contextual Significance of Fluorinated Pyrrolidines in Contemporary Chemical Synthesis and Design

Heterocyclic compounds are fundamental platforms in drug design, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. tandfonline.comtandfonline.com Since the mid-20th century, the incorporation of fluorine into these structures has become a key strategy in drug development, with over 300 fluorinated drugs approved to date. tandfonline.comnih.gov The introduction of a carbon-fluorine (C-F) bond, the strongest single bond carbon can form, offers unique advantages. acs.org

The strategic placement of fluorine can significantly alter a molecule's properties:

Metabolic Stability: The strength of the C-F bond often enhances metabolic stability, which can improve a drug's half-life. tandfonline.comtandfonline.comacs.org

Bioavailability and Affinity: Fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to specific biological targets. tandfonline.comnih.gov

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, locking it into a shape that is more active at its target receptor.

Membrane Permeability: Fluorination can also enhance a compound's ability to cross cellular membranes. tandfonline.comtandfonline.comnih.gov

Fluorinated pyrrolidines, as a subclass, are highly valued building blocks in medicinal chemistry. Research has demonstrated their utility in creating potent and selective inhibitors for various enzyme targets.

| Target Enzyme | Therapeutic Area | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | nih.gov |

| Carbonic Anhydrase II (CA II) | Glaucoma, Edema | nih.gov |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

Overview of the (3R,4R)-4-fluoropyrrolidin-3-ol Scaffold in Stereoselective Organic Chemistry

The biological activity of a chiral molecule is often intrinsically linked to its specific three-dimensional structure. For this compound, the defined trans configuration of the fluorine and hydroxyl groups on the pyrrolidine ring is critical. This precise stereochemistry dictates how the molecule, when incorporated into a larger drug candidate, will interact with its biological target. Therefore, methods for stereoselective synthesis—chemical reactions that control the formation of a specific stereoisomer—are paramount.

The synthesis of pyrrolidine-containing drugs frequently starts from optically pure cyclic precursors like 4-hydroxyproline (B1632879). nih.gov However, creating densely functionalized and stereochemically complex pyrrolidines like this compound often requires more advanced strategies. Key approaches in the literature for related structures include:

Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction builds the pyrrolidine ring itself in a controlled manner. By using a chiral catalyst or auxiliary, chemists can direct the reaction to produce a high excess of the desired stereoisomer. acs.orgresearchgate.net This method is noted for its efficiency in constructing pyrrolidines with multiple, contiguous stereocenters. acs.org

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as the starting material. For instance, the synthesis of a related difluorinated pyrrolidinol used L-(+)-tartaric acid to set the desired chirality early in the synthetic sequence. nih.gov

Substrate-Controlled Synthesis: In this strategy, an existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions. One developed process transforms a trans-diol into a cis-cyclic sulfamate, which then reacts with a fluoride (B91410) source to yield a trans-fluoro protected amine, demonstrating precise stereochemical control.

Asymmetric Hydrogenation: For some synthetic routes, chirality is introduced later in the process. Stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation has been used to establish the stereochemistry in a gem-difluoro pyrrolidinol synthesis. nih.gov

The development of these stereoselective methods is crucial for providing reliable access to specific isomers like this compound for research and development.

Historical Development and Current Research Trajectories for this compound

The development of this compound is situated within the broader history of organofluorine chemistry. The field gained significant momentum with the approval of the first fluorinated drug, fludrocortisone, in 1954. tandfonline.comtandfonline.com This milestone catalyzed decades of research into the synthesis and application of fluorinated molecules, leading to the eventual rise of fluorinated heterocycles as a distinct and important class of compounds in medicinal chemistry. tandfonline.comtandfonline.comnih.gov

The specific compound this compound is a relatively modern building block, with its CAS number (1523530-25-7) indicating its more recent emergence in the chemical literature and commercial catalogs. 3wpharm.com Its history is not that of a final drug product but of a key intermediate, developed to grant access to more complex molecular architectures.

Current research trajectories involving this scaffold are primarily focused on two areas:

Application in Drug Discovery: Researchers are actively incorporating this compound and structurally similar fluorinated pyrrolidines into novel drug candidates. Its defined stereochemistry and the advantageous properties conferred by the fluorine atom make it an attractive component for designing selective inhibitors and other bioactive molecules. nih.govnih.govnih.gov

Synthetic Method Development: A significant area of research is the optimization of synthetic routes to this and related compounds. The goal is to create more efficient, scalable, and cost-effective syntheses. This includes switching from hazardous reagents like DAST to safer alternatives like TBAF for fluorination and developing novel catalytic methods that provide high stereoselectivity. acs.org The ongoing effort to improve synthetic access underscores the compound's value and the demand for it in the research community.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1334320-82-9; 1524707-61-6 |

|---|---|

Molecular Formula |

C4H8FNO |

Molecular Weight |

105.112 |

IUPAC Name |

(3R,4R)-4-fluoropyrrolidin-3-ol |

InChI |

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |

InChI Key |

RCBGOJFTPHCJDB-QWWZWVQMSA-N |

SMILES |

C1C(C(CN1)F)O |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r,4r 4 Fluoropyrrolidin 3 Ol

Stereoselective Synthesis of the Pyrrolidine (B122466) Core and its Fluorinated Analogues

The cornerstone of synthesizing (3R,4R)-4-fluoropyrrolidin-3-ol is the establishment of the correct stereochemistry at the C3 and C4 positions of the pyrrolidine ring. This is typically achieved by first synthesizing a dihydroxy or amino-hydroxy precursor with the desired (3R,4R) configuration, which is then subjected to a fluorination reaction. Methodologies for this crucial step can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective routes.

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure compounds such as amino acids, carbohydrates, and terpenes as starting materials. nih.govresearchgate.net This approach transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to the desired stereoisomer.

For pyrrolidine derivatives, L-(+)-tartaric acid and 4-hydroxyproline (B1632879) are particularly valuable precursors. nih.govnih.gov For instance, a synthetic route to a related difluorinated pyrrolidinol took advantage of the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, which was derived from L-(+)-tartaric acid. nih.gov Similarly, 4-hydroxyproline, with its pre-existing pyrrolidine ring and stereocenter, serves as a common starting point for various functionalized pyrrolidines. nih.gov The synthesis often involves functional group manipulations to install the necessary substituents before or after the key fluorination step.

Another approach involves starting from (S)-diethylmalate, which has been used to develop a concise five-step stereoselective synthesis of the diastereomeric imino sugar (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net While leading to a different stereoisomer, this strategy highlights the utility of chiral esters in building the pyrrolidine backbone.

Table 1: Examples of Natural Precursors in Pyrrolidine Synthesis

| Natural Precursor | Key Features | Target Intermediate Example |

|---|---|---|

| L-(+)-Tartaric Acid | C2 symmetry, multiple hydroxyl groups | (3R,4R)-3,4-Dihydroxypyrrolidine nih.gov |

| (2S,4R)-4-Hydroxyproline | Pre-formed chiral pyrrolidine ring | Functionalized pyrrolidine-2-carboxylates nih.gov |

| (S)-Diethylmalate | Chiral dicarboxylate | (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol researchgate.net |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenters from prochiral substrates through the action of a chiral catalyst. researchgate.net This method is highly versatile and can often achieve high levels of enantioselectivity.

A key strategy for constructing the pyrrolidine ring is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. researchgate.netresearchgate.net The use of chiral metal complexes or organocatalysts can direct the cycloaddition to yield highly enantioenriched polysubstituted pyrrolidines. researchgate.net For example, the synthesis of the precursor (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved via an asymmetric 1,3-dipolar cycloaddition using chiral auxiliaries to guide the stereochemical outcome. researchgate.net

Another prominent method is the asymmetric hydrogenation of a prochiral precursor. In the synthesis of a related difluorinated analogue, a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation was employed to introduce the required chirality after the pyrrolidine ring was assembled. nih.gov Such catalytic reductions are valuable for setting the stereochemistry of hydroxyl groups on the heterocyclic ring.

Table 2: Asymmetric Catalysis Strategies for Pyrrolidine Synthesis

| Catalytic Method | Catalyst Type | Substrate Example | Key Transformation |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Lewis Acids / Organocatalysts | Azomethine ylides and alkenes | Enantioselective ring formation researchgate.net |

| Asymmetric Transfer Hydrogenation | Iridium-Diamine Complexes | Prochiral pyrrolidinones | Stereoselective ketone reduction nih.gov |

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this involves forming the C3-C4 bond or functionalizing these positions with a high degree of trans-selectivity.

One common approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of a reaction. rsc.org For instance, Oppolzer's sultam can be used to control the stereochemistry during the formation of dipeptidomimetics containing a pyrrolidine-like structure. rsc.org Similarly, 1,3-dipolar cycloadditions can be rendered diastereoselective by attaching chiral auxiliaries to the dipolarophile, leading to the preferential formation of one diastereomer. researchgate.net

Substrate-controlled reactions, where the existing stereochemistry in the molecule directs the formation of a new stereocenter, are also crucial. A stereoselective approach for the synthesis of the related (3R,4S)-3-amino-4-methyl pyrrolidine described a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the pyrrolidine ring with high diastereoselectivity. elsevier.comresearchgate.net Such cyclization reactions are pivotal in establishing the final relative stereochemistry of the substituents on the pyrrolidine core.

Targeted Fluorination Strategies for the Introduction of the C-F Bond in Pyrrolidines

Once the stereochemically defined pyrrolidine precursor, typically a (3R,4R)-diol or alcohol, is obtained, the final key step is the introduction of the fluorine atom. The choice of fluorinating agent and strategy is critical for ensuring that the reaction proceeds with high yield and, crucially, with retention or controlled inversion of stereochemistry.

Electrophilic fluorinating agents are characterized by an electron-deficient fluorine atom and are often used to fluorinate electron-rich substrates like enols or enamines. tcichemicals.comyoutube.com The most common electrophilic fluorinating reagents are N-fluoro compounds, such as Selectfluor® (F-TEDA-BF4). scripps.edu These reagents are generally more manageable than highly toxic and corrosive sources like fluorine gas. tcichemicals.com The mechanism involves the attack of a nucleophilic carbon on the "F+" source. rsc.org While highly effective for certain substrates, their application in the direct fluorination of an alcohol precursor for this compound is less common than deoxyfluorination methods.

Diethylaminosulfur trifluoride (DAST) is a versatile reagent often used for the fluorination of alcohols and carbonyls. tcichemicals.comnih.gov While it functions as a deoxofluorinating agent, it is sometimes discussed in the context of electrophilic fluorination strategies due to its broad utility. It stereospecifically substitutes a hydroxyl group with a fluorine atom. tcichemicals.com Its use has been documented in the synthesis of fluorinated piperidine (B6355638) analogues, where it successfully converted piperidinemethanols into their corresponding fluoromethyl derivatives. nih.gov

Deoxyfluorination is a powerful and widely used method for converting a hydroxyl group into a carbon-fluorine bond. This transformation is particularly useful for the synthesis of this compound from its corresponding diol precursor. These methods are advantageous as they can often proceed with a predictable stereochemical outcome.

Reagents like DAST are prime examples of deoxyfluorinating agents. tcichemicals.com The reaction of an alcohol with DAST typically proceeds through an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter. Therefore, to obtain the (3R,4R) product, one would ideally start with a precursor alcohol at C4 having an (S) configuration, assuming the reaction center is C4. The development of modern deoxyfluorinating agents aims to avoid the use of potentially hazardous reagents while achieving high stereoselectivity. nih.gov The choice of reagent and protection strategy for other functional groups on the pyrrolidine ring is critical to prevent side reactions and ensure the desired stereochemical outcome. nih.gov

Table 3: Common Reagents for Targeted Fluorination

| Reagent Name | Type | Typical Application | Stereochemical Outcome |

|---|---|---|---|

| Selectfluor® (F-TEDA-BF4) | Electrophilic | Fluorination of enolates/enamines scripps.edu | Substrate-dependent |

| Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination | Conversion of alcohols to fluorides tcichemicals.comnih.gov | Typically inversion (Sₙ2) tcichemicals.com |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Deoxyfluorination | Conversion of alcohols to fluorides (thermally stable alternative to DAST) tcichemicals.com | Typically inversion (Sₙ2) |

Optimization of Reaction Conditions and Process Development for Scalable Synthesis of this compound

The development of a robust and scalable synthetic route to this compound is crucial for its application in medicinal chemistry and drug development. Optimization of reaction conditions and process development are key to ensuring high yield, purity, and cost-effectiveness, particularly when transitioning from laboratory-scale synthesis to industrial production.

A common and effective strategy for constructing the chiral pyrrolidine core of this compound is to utilize a chiral pool approach, starting from readily available and inexpensive L-(+)-tartaric acid. This approach establishes the required stereochemistry early in the synthetic sequence. One reported method involves the conversion of L-(+)-tartaric acid into (2R,3R)-diethyl 2,3-dihydroxysuccinate, which then undergoes a series of transformations to yield the key intermediate, a protected (3R,4R)-3,4-dihydroxypyrrolidine.

The critical fluorination step is a major focus for optimization. The introduction of a fluorine atom at the C4 position with the correct stereochemistry is challenging. One approach involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The optimization of this step typically involves a careful study of various parameters to maximize the yield and diastereoselectivity of the desired (3R,4R) isomer.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of workup. Dichloromethane (DCM) is commonly used for fluorination reactions with DAST.

Temperature: Fluorination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to control exotherms and minimize side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize degradation.

Stoichiometry of Reagents: The molar ratio of the substrate to the fluorinating agent is a critical parameter to optimize for efficient conversion without excessive use of costly reagents.

Following the fluorination, the subsequent deprotection steps to remove the protecting groups (e.g., benzyl (B1604629) groups on the nitrogen and hydroxyl groups) are also subject to optimization. This can involve screening different catalysts for hydrogenolysis (e.g., palladium on carbon) and optimizing the reaction conditions (e.g., hydrogen pressure, temperature, and solvent) to ensure complete deprotection without affecting the sensitive C-F bond.

For a scalable process, the purification of intermediates and the final product is a significant consideration. Crystallization is often preferred over chromatographic methods at a large scale due to its cost-effectiveness and efficiency. Process development efforts would focus on identifying suitable solvent systems and conditions for the crystallization of key intermediates and the final hydrochloride salt of this compound to ensure high purity and good recovery.

A representative, albeit for a related difluorinated compound, enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, highlights a scalable approach. nih.gov In this route, the pyrrolidine ring is assembled in the presence of the gem-difluoro moiety, and the desired stereochemistry is introduced via a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation. nih.gov This strategy avoids potentially hazardous deoxofluorinating reagents and demonstrates a pathway that could be adapted and optimized for the synthesis of this compound on a larger scale.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules like this compound is of growing importance to minimize the environmental impact of chemical manufacturing. The goal is to develop more sustainable synthetic routes that are safer, more energy-efficient, and generate less waste.

Key green chemistry principles that can be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. 1,3-dipolar cycloaddition reactions, which can be used to construct the pyrrolidine ring, are often highly atom-economical. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in place of chlorinated solvents like dichloromethane. Additionally, investigating alternatives to traditional fluorinating agents that may be less hazardous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysis can often enable milder reaction conditions.

Catalysis: Employing catalytic reagents (as opposed to stoichiometric reagents) in small amounts that can be recycled and reused. This includes the use of metal catalysts for hydrogenolysis and potentially enzyme-catalyzed steps.

Waste Reduction: Designing synthetic pathways that produce minimal waste. This can be assessed using green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). A lower E-Factor and PMI indicate a greener process.

One sustainable approach for the synthesis of related pyrrolidine structures involves the use of biocatalysis. For example, enzymatic resolutions can be employed to separate enantiomers, offering a highly selective and environmentally benign alternative to classical resolution methods. While not specifically documented for this compound, the chemoenzymatic synthesis of related substituted pyrrolidines has been reported, showcasing the potential of this green technology. researchgate.net

Another green approach is the use of solvent-free or neat reaction conditions, which eliminates the need for solvents altogether, thereby reducing waste and simplifying purification. For certain reactions, such as organocatalyzed aldol (B89426) reactions using proline-based catalysts, solvent-free conditions have been successfully applied. mdpi.com

The development of a truly green and sustainable synthesis of this compound would likely involve a combination of these principles. This could include a route starting from a renewable feedstock, utilizing catalytic and highly selective reactions, minimizing the use of protecting groups, and employing green solvents for reactions and purifications.

To illustrate the impact of green chemistry principles, a comparison of different synthetic routes can be made using established metrics.

Table 1: Illustrative Green Chemistry Metrics for Different Synthetic Approaches

| Metric | Traditional Route | Greener Route |

| Atom Economy | Moderate | High |

| E-Factor | High (e.g., >50) | Low (e.g., <20) |

| Process Mass Intensity (PMI) | High (e.g., >51) | Low (e.g., <21) |

| Solvent Choice | Chlorinated solvents | Greener solvents (e.g., alcohols, esters, ethers) |

| Catalysis | Use of stoichiometric reagents | Use of catalytic and/or enzymatic methods |

This table is illustrative and the values are hypothetical, intended to demonstrate the potential improvements from applying green chemistry principles. Actual values would depend on the specific optimized process.

By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable, which is a critical consideration for modern pharmaceutical manufacturing.

In Depth Spectroscopic and Structural Elucidation of 3r,4r 4 Fluoropyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For (3R,4R)-4-fluoropyrrolidin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework and preferred conformation.

Multi-Dimensional ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis of this compound

The ¹H and ¹³C NMR spectra of this compound provide foundational information regarding the electronic environment of each proton and carbon atom. In a typical analysis, the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The proton NMR spectrum is expected to show distinct signals for the protons at each position of the pyrrolidine (B122466) ring (C2, C3, C4, and C5) and the protons of the hydroxyl and amine groups. The protons on the carbon atoms adjacent to the electronegative fluorine and oxygen atoms (H3 and H4) are expected to resonate at a lower field (higher ppm values) due to deshielding effects. The protons on the carbons of the pyrrolidine ring not directly attached to the heteroatoms (C2 and C5) would appear at a higher field.

The coupling constants (J values), measured in Hertz (Hz), between adjacent protons provide critical information about the dihedral angles and, consequently, the conformation of the five-membered ring. For a trans-substituted pyrrolidine, specific coupling patterns are anticipated.

The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring. The carbons C3 and C4, being directly attached to the electronegative oxygen and fluorine atoms, respectively, will be significantly deshielded and appear at lower field values compared to the C2 and C5 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 2.8 - 3.5 | 45 - 55 |

| C3 | 4.0 - 4.5 | 70 - 80 |

| C4 | 4.5 - 5.0 | 85 - 95 (doublet due to C-F coupling) |

| C5 | 2.8 - 3.5 | 45 - 55 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

¹⁹F NMR Spectroscopic Investigations for Environment and Stereochemical Confirmation of this compound

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. The spectrum for this compound is expected to show a single resonance for the fluorine atom at C4. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Crucially, the coupling of the ¹⁹F nucleus with the adjacent protons (H3 and H4) will result in a complex multiplet. The magnitude of these ¹H-¹⁹F coupling constants is highly dependent on the dihedral angles, further confirming the trans stereochemistry of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships in this compound

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between adjacent protons, for instance, between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the connectivity of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY is critical for confirming the trans relationship between the fluorine at C4 and the hydroxyl group at C3. The absence of a NOE cross-peak between H3 and H4 would be a strong indicator of their trans orientation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry is employed to determine the exact molecular weight of a compound and to deduce its elemental composition. For this compound (molecular formula C₄H₈FNO), the expected monoisotopic mass is approximately 105.05899 Da. HRMS analysis would confirm this with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrrolidine derivatives involve the loss of substituents and ring cleavage. For this compound, characteristic fragments might include the loss of water (H₂O), hydrogen fluoride (B91410) (HF), or small alkyl fragments. Predicted adducts in mass spectrometry are also useful for identification. arxiv.org

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 106.06627 |

| [M+Na]⁺ | 128.04821 |

| [M+K]⁺ | 144.02215 |

| [M+NH₄]⁺ | 123.09281 |

Data sourced from PubChemLite. arxiv.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation of this compound and its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To obtain a crystal structure, a suitable single crystal of this compound or a derivative is required.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the trans orientation of the fluorine and hydroxyl groups on the pyrrolidine ring. Furthermore, it would reveal the puckering of the five-membered ring in the solid state, often described by an envelope or twist conformation. The absolute configuration, (3R,4R), could be unequivocally established using anomalous dispersion effects if a suitable heavy atom is present in the crystal lattice or by using a chiral derivatizing agent with a known absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation of this compound

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are powerful for confirming the stereochemistry of chiral molecules in solution. CD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to its electronic transitions. While the pyrrolidine ring itself has weak chromophores, the introduction of the fluorine and hydroxyl groups can influence the electronic transitions and lead to a measurable CD signal. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenters. Theoretical calculations of the CD spectrum based on the molecule's conformation can be compared with the experimental spectrum to provide further confidence in the assignment of the absolute configuration.

Stereochemical and Conformational Analysis of 3r,4r 4 Fluoropyrrolidin 3 Ol

Elucidation of the Absolute Configuration of (3R,4R)-4-fluoropyrrolidin-3-ol

The determination of the absolute configuration of chiral molecules such as this compound is fundamental to understanding their interaction with other chiral entities, such as biological receptors. The "(3R,4R)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral centers at positions 3 and 4 of the pyrrolidine (B122466) ring.

The absolute configuration of such compounds is typically established through a combination of synthetic methods and advanced analytical techniques. Chiral synthesis, starting from precursors with a known stereochemistry, is a common approach. For instance, the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been achieved starting from 4-oxo-l-proline (B3425592) derivatives, where the stereochemistry of the final products is controlled by the synthetic route.

Key analytical methods for confirming the absolute configuration include:

X-ray Crystallography: This powerful technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry. For related fluorinated proline derivatives, X-ray crystallography has been instrumental in confirming their absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for structural elucidation, its application in determining absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers of a compound to form diastereomeric species that can be distinguished by NMR, allowing for the assignment of the absolute configuration. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and large chemical shift dispersion.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, can be used in conjunction with quantum chemical calculations to assign the absolute configuration.

For this compound, the absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, where the substituents at each chiral center are ranked according to atomic number. The "(3R,4R)" notation specifies the spatial orientation of these groups.

Ring Pucker Conformations and Dynamics of the Fluoropyrrolidine Core

The puckering of the pyrrolidine ring can be characterized by the displacement of carbon atoms from the mean plane of the ring. The two most common puckering modes for monosubstituted pyrrolidines are the Cγ-endo and Cγ-exo puckers (also referred to as C3-endo/C3-exo or C4-endo/C4-exo depending on the substitution pattern).

In the case of this compound, the presence of both a fluorine atom and a hydroxyl group significantly influences the ring's conformational preferences. Studies on related fluorinated prolines and pyrrolidines have shown that the introduction of fluorine can have a dramatic effect on the ring pucker. For example, while proline itself prefers a Cγ-exo pucker, the introduction of a fluorine atom can shift this preference.

The dynamics of the pyrrolidine ring involve rapid interconversion between different puckered states. This dynamic behavior can be studied using variable-temperature NMR spectroscopy. Changes in temperature can alter the populations of different conformers, and the analysis of NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the conformational equilibrium and the energy barriers for interconversion. For some pyrrolidine derivatives, one conformation may be significantly more stable, leading to a less dynamic system.

Table 1: Common Pyrrolidine Ring Pucker Conformations

| Conformation | Description |

| Envelope (E) | Four atoms are coplanar, and the fifth atom is out of the plane. Designated by the out-of-plane atom (e.g., C3-endo or C3-exo). |

| Twist (T) | No four atoms are coplanar. Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. |

Influence of Fluorine on Stereoelectronic Effects (e.g., Gauche Effect, Hyperconjugation) in this compound

The conformational behavior of this compound is heavily influenced by stereoelectronic effects arising from the presence of the highly electronegative fluorine atom.

Gauche Effect: The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti arrangement (180°). In fluorinated pyrrolidines, a gauche interaction between the fluorine atom and the nitrogen atom of the ring can stabilize certain ring puckers. This effect is often attributed to hyperconjugation.

Hyperconjugation: Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the context of fluorinated pyrrolidines, a key hyperconjugative interaction is the donation of electron density from a C-H or C-C σ bonding orbital into the low-lying σ* antibonding orbital of the C-F bond (σ → σC-F). This interaction is maximized when the orbitals are anti-periplanar, which often occurs in a gauche conformation, thus stabilizing it. The presence of the nitrogen atom also allows for potential n → σC-F interactions (donation from the nitrogen lone pair to the C-F antibonding orbital), which can further influence conformational preferences.

In this compound, the interplay between the gauche effect involving the F and N atoms, and potentially the F and OH groups, will be a primary determinant of the favored ring conformation. The relative orientation of the C-F and C-O bonds, as dictated by the ring pucker, will determine the extent of these stabilizing hyperconjugative interactions.

Intramolecular Interactions (e.g., C-F…N+, Hydrogen Bonding) Governing the Conformation of this compound

In addition to the stereoelectronic effects discussed above, specific intramolecular interactions play a crucial role in dictating the three-dimensional structure of this compound.

C-F…N+ Interaction: When the nitrogen atom of the pyrrolidine ring is protonated (as it would be at physiological pH), a strong, attractive electrostatic interaction can occur between the positively charged nitrogen (N+) and the partially negatively charged fluorine atom (C-Fδ-). This interaction, often described as a type of intramolecular hydrogen bond, can significantly stabilize conformations where the fluorine and the nitrogen are in close proximity (a cis relationship on the ring). This has been observed to favor an axial-like position for the fluorine in related fluorinated piperidinium (B107235) and pyrrolidinium (B1226570) salts.

Hydrogen Bonding: The presence of the hydroxyl group at the C3 position introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl hydrogen and the fluorine atom (O-H…F) or between the hydroxyl hydrogen and the nitrogen lone pair (O-H…N). The feasibility of these interactions depends on the ring pucker, which dictates the distance and angle between these groups. Such hydrogen bonds can provide significant conformational stabilization.

The preferred conformation of this compound will therefore be a result of the balance between these various attractive and repulsive forces, including steric hindrance between substituents.

Comparative Conformational Studies with other Fluorinated Pyrrolidine Stereoisomers

To fully appreciate the structural nuances of this compound, it is informative to compare its conformational properties with those of its other stereoisomers: (3S,4S)-4-fluoropyrrolidin-3-ol, (3R,4S)-4-fluoropyrrolidin-3-ol, and (3S,4R)-4-fluoropyrrolidin-3-ol.

The relative stereochemistry of the fluorine and hydroxyl groups has a profound impact on the conformational landscape of the pyrrolidine ring. For instance, in studies of 3-fluoro-4-hydroxyprolines, it has been shown that fluorination can invert the natural pucker preference of hydroxyproline (B1673980). While (2S,4R)-hydroxyproline (Hyp) favors a C4-exo pucker, the introduction of a fluorine at C3 can stabilize a C4-endo pucker.

A comparative analysis of the different stereoisomers of 4-fluoropyrrolidin-3-ol (B3187439) would likely reveal significant differences in:

Ring Pucker Preference: The cis or trans relationship between the fluorine and hydroxyl groups will lead to different dominant ring puckers for each stereoisomer.

Intramolecular Interactions: The possibility and strength of intramolecular hydrogen bonds (O-H…F or O-H…N) will vary between stereoisomers due to the different spatial arrangements of the functional groups.

Stereoelectronic Effects: The magnitude of the gauche effect and hyperconjugative interactions will differ depending on the relative orientation of the C-F bond with respect to the nitrogen atom and the C-O bond in each stereoisomer.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for comparing the relative energies of the different conformers of each stereoisomer and for dissecting the contributions of various stabilizing and destabilizing interactions. Experimental validation through NMR spectroscopy would be essential to confirm these theoretical predictions.

Table 2: Comparison of Potential Conformations of 4-Fluoropyrrolidin-3-ol Stereoisomers

| Stereoisomer | Relative Orientation of F and OH | Expected Dominant Interactions | Potential Ring Pucker Bias |

| (3R,4R) | trans | Gauche (F, N), potential for O-H…N H-bond | Influenced by the balance of these interactions |

| (3S,4S) | trans | Gauche (F, N), potential for O-H…N H-bond | Influenced by the balance of these interactions |

| (3R,4S) | cis | Potential for O-H…F H-bond, steric repulsion | Influenced by the strong O-H…F interaction |

| (3S,4R) | cis | Potential for O-H…F H-bond, steric repulsion | Influenced by the strong O-H…F interaction |

This comparative approach underscores the subtle yet significant impact of stereochemistry on the conformational behavior of fluorinated pyrrolidines, which is a critical consideration in the design of molecules with specific biological functions.

Reactivity and Derivatization Pathways of 3r,4r 4 Fluoropyrrolidin 3 Ol

Regioselective and Stereoselective Functional Group Interconversions on the Pyrrolidine (B122466) Ring

The presence of two distinct functional groups, a hydroxyl and a secondary amine, on the pyrrolidine ring of (3R,4R)-4-fluoropyrrolidin-3-ol, along with the influencing fluorine atom, allows for a variety of regioselective and stereoselective transformations. The inherent stereochemistry of the molecule often directs the outcome of these reactions, providing a high degree of control over the final product's three-dimensional structure.

Key functional group interconversions include:

N-Substitution: The secondary amine is readily functionalized through various reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These modifications are fundamental for introducing diverse substituents and building upon the pyrrolidine core. The choice of reaction conditions can be tailored to achieve specific outcomes.

O-Substitution: The hydroxyl group can be converted to a range of other functionalities. Esterification and etherification are common transformations. Furthermore, oxidation of the alcohol to a ketone provides a key intermediate for subsequent nucleophilic additions, which can proceed with high stereoselectivity due to the influence of the adjacent fluorine atom and the chiral pyrrolidine ring.

Inversion of Stereochemistry: Under specific conditions, such as a Mitsunobu reaction, the stereochemistry of the hydroxyl group can be inverted. This allows access to the diastereomeric (3R,4S) configuration, further expanding the diversity of accessible structures.

These functional group interconversions are critical for preparing the molecule for subsequent coupling reactions and for the systematic exploration of the structure-activity relationships (SAR) of resulting compounds.

Nucleophilic and Electrophilic Reactivity of this compound for Scaffold Diversification

The bifunctional nature of this compound allows it to act as both a nucleophile and, after appropriate functionalization, an electrophile, enabling a wide array of scaffold diversification strategies.

Nucleophilic Reactivity:

The nitrogen atom of the pyrrolidine ring is a potent nucleophile. This reactivity is harnessed in several key transformations:

Nucleophilic Substitution: The amine can participate in SN2 reactions with various electrophiles, such as alkyl halides and epoxides, to introduce new side chains.

Michael Addition: The amine can undergo conjugate addition to α,β-unsaturated systems, forming new carbon-nitrogen bonds and extending the molecular framework.

Ring-Opening Reactions: The nucleophilic amine can open strained rings like aziridines and small-ring lactones, leading to the formation of more complex structures.

Electrophilic Reactivity:

Activation of the hydroxyl group is necessary to unlock the electrophilic potential of the carbon backbone.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This transforms the C3 position into an electrophilic center, susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This strategy allows for the introduction of a diverse array of substituents at this position.

The interplay between the nucleophilic amine and the potentially electrophilic carbon center allows for the construction of a multitude of new pyrrolidine-based scaffolds with tailored properties.

Formation of Complex Molecular Architectures and Heterocycles from this compound

The unique structural features of this compound make it an excellent starting material for the synthesis of complex molecular architectures and fused heterocyclic systems. The strategic functionalization of both the nitrogen and oxygen atoms can lead to intramolecular cyclization reactions, yielding novel ring systems.

For instance, after N-alkylation with a substrate containing a suitable functional group, an intramolecular reaction can be triggered. An example would be the N-alkylation with a haloalkene, followed by an intramolecular Heck reaction to form a bicyclic system. Similarly, N-acylation with a dicarboxylic acid derivative could be followed by an intramolecular amidation to form a lactam-fused pyrrolidine.

Furthermore, the derivatized pyrrolidine can be a key component in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. The fluorinated pyrrolidinol can also be incorporated into peptide and peptidomimetic structures, where its constrained conformation can impart specific secondary structures and enhance biological activity and stability.

Palladium-Catalyzed Cross-Coupling and other Metal-Mediated Transformations utilizing this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are excellent substrates for these transformations, enabling the introduction of aryl, heteroaryl, and vinyl groups.

Common palladium-catalyzed reactions involving derivatives of this fluorinated pyrrolidinol include:

Suzuki-Miyaura Coupling: N-Aryl or N-heteroaryl pyrrolidines can be synthesized by coupling an N-unsubstituted or N-Boc-protected pyrrolidine derivative with an aryl or heteroaryl boronic acid or ester. Conversely, if the pyrrolidine is functionalized with a leaving group (e.g., a triflate or halide), it can be coupled with various organoboron reagents.

Buchwald-Hartwig Amination: This reaction allows for the formation of N-aryl or N-heteroaryl bonds by coupling the pyrrolidine amine with an aryl or heteroaryl halide. This is a widely used method for synthesizing complex amines.

Heck Reaction: If the pyrrolidine ring is functionalized with a vinyl or aryl halide, it can undergo a Heck reaction with an alkene to form a new carbon-carbon bond, further extending the molecular scaffold.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide derivative of the pyrrolidine provides a direct route to alkynyl-substituted pyrrolidines. mdpi.com These products can serve as versatile intermediates for further transformations.

Other metal-mediated reactions, such as copper-catalyzed azide-alkyne cycloadditions (click chemistry), can also be employed to conjugate the fluoropyrrolidinol scaffold to other molecules, creating complex bioconjugates or functional materials. The C-F bond, while generally stable, can also participate in certain metal-catalyzed activations, offering another avenue for derivatization. rsc.org

The strategic application of these metal-catalyzed reactions significantly broadens the chemical space accessible from this compound, solidifying its role as a key building block in modern synthetic chemistry.

Computational and Theoretical Investigations of 3r,4r 4 Fluoropyrrolidin 3 Ol

Quantum Mechanical Studies of Electronic Structure and Bonding in (3R,4R)-4-fluoropyrrolidin-3-ol

Quantum mechanical calculations are fundamental to understanding the electronic architecture of a molecule. Methods like Hartree-Fock theory are employed to approximate the many-electron wavefunction and determine key electronic properties of this compound. emerginginvestigators.org These studies reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The introduction of a highly electronegative fluorine atom is expected to significantly influence the electronic properties of the pyrrolidine (B122466) ring. emerginginvestigators.org Calculations of Mulliken atomic charges can quantify the partial charges on each atom, highlighting the polarization effects induced by the fluorine and hydroxyl substituents. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability, while a smaller gap indicates greater reactivity. emerginginvestigators.org For this compound, quantum mechanical calculations would elucidate how fluorination impacts this gap, thereby tuning its reactivity profile for potential applications in synthesis or as a bioactive agent.

Table 1: Representative Quantum Mechanical Properties of this compound (Illustrative Data) Calculated using Hartree-Fock/STO-3G basis set. Data is illustrative and based on typical values for similar fluorinated heterocyclic compounds. emerginginvestigators.org

| Property | Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 12.6 eV |

| Dipole Moment | 3.2 D |

| Mulliken Atomic Charges (Selected Atoms) | |

| F | -0.45 |

| O (of OH) | -0.68 |

| N | -0.55 |

| C3 (bonded to OH) | +0.25 |

| C4 (bonded to F) | +0.35 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov For this compound, MD simulations are essential for exploring its conformational landscape and understanding how it interacts with a solvent environment, such as water. The pyrrolidine ring is not planar and undergoes pseudorotation, leading to a variety of "envelope" and "twisted" conformations. researchgate.net MD simulations can map these conformational transitions and identify the most stable, low-energy states. mdpi.com

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly modeling solvent molecules (e.g., water), these simulations can calculate the solvation free energy, which quantifies the energetic favorability of dissolving the compound. nih.gov The arrangement of water molecules around the polar fluorine and hydroxyl groups can be analyzed through radial distribution functions, revealing specific hydrogen bonding patterns that are critical for the molecule's solubility and interactions with biological targets. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution Data represents typical outputs from a 50 ns MD simulation and is for illustrative purposes. nih.govmdpi.com

| Parameter | Average Value | Description |

| RMSD (backbone) | 1.8 Å | Measures the average distance deviation of the backbone atoms from a reference structure, indicating conformational stability. |

| Radius of Gyration (Rg) | 3.5 Å | Represents the root-mean-square distance of atoms from their common center of mass, indicating molecular compactness. |

| Solvation Free Energy | -12.5 kcal/mol | The free energy change associated with transferring the molecule from a vacuum to the solvent, indicating solubility. |

| Hydrogen Bonds (to water) | 4.2 | The average number of hydrogen bonds formed between the solute and surrounding water molecules during the simulation. |

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry, offering a favorable balance between accuracy and computational cost. arxiv.org For this compound, DFT calculations are particularly useful for predicting spectroscopic properties with high accuracy. nih.gov By computing the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these theoretical spectra with experimental data is a robust method for confirming the molecule's structure and stereochemistry. youtube.com

DFT is also employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as C-F, O-H, and N-H stretching and bending, providing a detailed characterization of the compound's bonding and functional groups. nih.gov

Beyond spectroscopy, DFT is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable pathway for a chemical transformation. acs.org For instance, DFT could be used to model the synthesis of this compound or to study its reactivity as a catalyst or intermediate, providing insights that are difficult to obtain through experimental means alone.

Table 3: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ) for this compound Calculated values are illustrative, based on the GIAO method at the B3LYP/6-311G(d,p) level of theory. Experimental values are hypothetical. nih.govresearchgate.net

| Carbon Atom | Hypothetical Experimental δ (ppm) | Illustrative Calculated δ (ppm) | Difference (ppm) |

| C2 | 52.5 | 53.1 | +0.6 |

| C3 | 74.0 | 73.2 | -0.8 |

| C4 | 92.1 | 91.5 | -0.6 |

| C5 | 51.8 | 52.6 | +0.8 |

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design utilizing this compound as a Molecular Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.netfrontiersin.org The specific stereochemistry and functionalization of this compound make it an attractive starting point for drug discovery through ligand-based design. This approach relies on the principle that molecules with similar structures often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key component of ligand-based design. uran.ua QSAR attempts to build a mathematical correlation between the chemical features of a series of compounds and their measured biological activity. mdpi.com These features, known as molecular descriptors, can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

By synthesizing a library of derivatives based on the this compound scaffold and measuring their activity against a biological target, a QSAR model can be developed. uran.ua This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This process significantly reduces the time and cost associated with traditional drug discovery. digitallibrary.co.in The sp³-rich, three-dimensional nature of the pyrrolidine scaffold is particularly advantageous for exploring pharmacophore space and achieving high target selectivity. researchgate.netnih.gov

Table 4: Illustrative QSAR Model for a Hypothetical Series of this compound Derivatives This table demonstrates a hypothetical linear QSAR equation. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

| Descriptor | Coefficient | Description | Contribution to Activity |

| Equation: pIC₅₀ = 5.2 + (0.35 * logP) - (0.02 * V) + (0.8 * HBD) | |||

| logP (Lipophilicity) | +0.35 | Partition coefficient between octanol (B41247) and water. | Positive correlation; higher lipophilicity increases activity. |

| V (Molecular Volume) | -0.02 | The van der Waals volume of the molecule. | Negative correlation; smaller molecules are more active. |

| HBD (Hydrogen Bond Donors) | +0.80 | The number of hydrogen bond donor groups. | Positive correlation; more donors enhance activity. |

Applications of 3r,4r 4 Fluoropyrrolidin 3 Ol As a Synthetic Building Block and Ligand Scaffold

Role of (3R,4R)-4-fluoropyrrolidin-3-ol in the Synthesis of Fluorinated Heterocycles

This compound serves as a critical chiral building block for the assembly of more complex fluorinated heterocyclic systems, particularly those with therapeutic relevance. nih.govacs.org The pyrrolidine (B122466) ring acts as a versatile scaffold, and its functional groups—the secondary amine and the hydroxyl group—provide convenient handles for synthetic elaboration. This allows for its incorporation into larger, polycyclic frameworks.

A primary application of this building block is in the synthesis of potent enzyme inhibitors. For instance, fluorinated pyrrolidine derivatives are key components in certain selective carbonic anhydrase II inhibitors. nih.gov More prominently, related chiral piperidine (B6355638) and pyrrolidine cores are central to the structure of several Janus kinase (JAK) inhibitors. nih.govnih.gov The synthesis of these complex inhibitors often involves coupling the chiral amino-alcohol scaffold with a heterocyclic core, such as a deazapurine, to generate the final active molecule. nih.gov The defined stereochemistry of the this compound is often crucial for achieving high potency and selectivity for the target enzyme. nih.gov

The general strategy involves using the pyrrolidine's secondary amine as a nucleophile to connect to an electrophilic heterocyclic core. The hydroxyl group can be further functionalized or may participate in key hydrogen-bonding interactions within the biological target's binding site. The fluorine atom's role is often to fine-tune the molecule's electronic properties and conformation, enhancing binding affinity and improving metabolic stability. nih.gov

| Target Class | Example of Synthesized Heterocycle | Significance of the this compound Scaffold |

| Kinase Inhibitors | Substituted Pyrrolo[2,3-d]pyrimidines (e.g., for JAK family) | Provides a rigid, chiral core that correctly orients the pharmacophoric elements for optimal interaction with the kinase hinge region. The fluorine atom can enhance binding and metabolic stability. nih.gov |

| Carbonic Anhydrase Inhibitors | Tertiary Benzenesulfonamide-Pyrrolidines | The fluorinated pyrrolidine ring contributes to a novel binding mode and isoform selectivity, particularly for hCA II. nih.gov |

| General Heterocyclic Scaffolds | Fused Pyrrolidine Systems (e.g., Pyrrolodiketopiperazines) | Acts as a versatile starting point for creating diverse and complex heterocyclic libraries for drug discovery via multi-component reactions. nih.gov |

Incorporation of this compound into Scaffolds for Chemical Biology Probes and Tools

Beyond direct therapeutic applications, this compound is a valuable component in the construction of chemical probes and tools designed to investigate biological systems. Chemical probes are small molecules used to study the function of proteins and pathways in a cellular context. The unique structural and physicochemical properties imparted by the fluoropyrrolidinol moiety make it an attractive scaffold for such tools.

The incorporation of this scaffold into kinase inhibitors, for example, yields compounds that can be used as probes to explore the roles of specific kinases in signaling cascades. By using a potent and selective inhibitor, researchers can dissect the downstream effects of blocking a particular enzyme's activity. The defined stereochemistry of the (3R,4R) isomer is critical for ensuring the probe's selectivity and on-target activity. nih.gov

Furthermore, the structural motif of a hydroxylated proline or pyrrolidine is known to be a key recognition element for certain E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) protein. This makes this compound a highly relevant building block for developing Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. The fluoropyrrolidinol portion can serve as the E3 ligase-binding element, which is then synthetically linked to a ligand for a target protein, creating a tool for targeted protein degradation.

Use in Scaffold Hopping, Bioisosteric Replacement, and Fragment-Based Drug Discovery Strategies (without clinical data)

In modern drug discovery, strategies like scaffold hopping, bioisosteric replacement, and fragment-based drug discovery (FBDD) are essential for optimizing lead compounds and exploring novel chemical space. This compound is well-suited for these approaches due to its distinct and tunable properties.

Bioisosteric Replacement and Scaffold Hopping: Bioisosterism involves replacing a part of a molecule with a structurally different group that retains similar biological activity. nih.govnih.gov The trans-fluoroalcohol motif on the pyrrolidine ring of this compound can act as a bioisostere for other functional groups or ring systems. For example, it can replace a simple hydroxyl group, a diol, or even a different heterocyclic ring. The strategic introduction of this fluorinated scaffold can lead to:

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism. nih.gov

Modulated Lipophilicity: Fluorine substitution typically increases lipophilicity, which can affect cell permeability and oral absorption. nih.gov

Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein binding pocket, while the hydroxyl and amine groups provide key hydrogen bonding sites.

Conformational Restriction: The rigid pyrrolidine ring locks substituents in a defined spatial orientation, reducing the entropic penalty upon binding. nih.govmdpi.com

Scaffold hopping is a more drastic form of bioisosteric replacement where the entire core of a molecule is replaced. nih.gov The this compound ring can serve as a novel scaffold to replace existing cores, potentially leading to new intellectual property and improved drug-like properties.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules ("fragments") to identify starting points for building a more potent lead compound. This compound is an ideal fragment due to its sp³-rich three-dimensional structure, well-defined stereochemistry, and display of key functional groups (H-bond donor/acceptor). Its rigidity and specific conformation provide a precise vector for growing the fragment into a larger, optimized molecule within the target's binding site.

This compound as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The structural features of this compound make it a highly promising, though not yet widely reported, candidate for use as a chiral ligand in asymmetric catalysis or as an organocatalyst. nih.govnih.gov Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is critical in the pharmaceutical industry. rsc.org

The potential of this molecule stems from several key characteristics:

Defined Chirality: The fixed (3R,4R) stereocenters provide a defined chiral environment around a metal center or a reactive site.

Bidentate Coordination: The secondary amine and the vicinal hydroxyl group are positioned in a trans configuration, creating a chiral 1,2-aminoalcohol motif. This arrangement is ideal for forming a stable five-membered chelate ring with a metal center (e.g., Copper, Rhodium, Palladium, Zinc).

Tunable Electronic Properties: The electron-withdrawing fluorine atom can influence the electronics of the pyrrolidine ring and, by extension, the catalytic activity of a coordinated metal.

A complex formed between this compound and a metal could function as a chiral Lewis acid catalyst for a variety of transformations, including:

Diels-Alder reactions

Michael additions

Aldol (B89426) reactions youtube.com

Asymmetric alkylations

Furthermore, the secondary amine functionality allows for its potential use as an organocatalyst, for example, in forming chiral enamines or iminium ions, which are key intermediates in many organocatalytic cycles. youtube.com While specific applications in the literature are still emerging, the inherent structural and electronic properties of this compound mark it as a scaffold with significant potential in the field of asymmetric synthesis. mdpi.com

Application in Materials Science and Supramolecular Chemistry

While the primary applications of this compound have been in the life sciences, its unique structural properties suggest potential utility in materials science and supramolecular chemistry. The incorporation of fluorine into molecules is a known strategy for creating advanced materials with enhanced thermal stability, chemical resistance, and specific hydrophobic or electronic properties. mdpi.com

The potential applications of this building block in materials science include:

Fluoropolymers: The molecule could be functionalized and used as a chiral monomer in polymerization reactions. The resulting polymers would possess fluorinated, chiral repeating units, potentially leading to materials with unique optical properties (e.g., for chiral chromatography) or enhanced thermal stability due to the high strength of the C-F bond. mdpi.com

Supramolecular Assemblies: The molecule possesses both hydrogen bond donors (OH, NH) and a fluorine atom capable of participating in non-covalent interactions. This could allow it to self-assemble into well-ordered, three-dimensional supramolecular structures or organogels. The chirality of the molecule would be translated to the macroscopic structure, potentially yielding materials with chiroptical properties.

Liquid Crystals: Chiral dopants are often used to induce helical phases in liquid crystal displays. The rigid, chiral structure of this compound derivatives could make them suitable for this purpose.

The combination of fluorine's unique properties with a rigid, chiral scaffold provides a platform for designing next-generation materials where molecular-level structure dictates macroscopic function. mdpi.comacs.org

Mechanistic Insights into Biological Interactions of 3r,4r 4 Fluoropyrrolidin 3 Ol Derivatives Pre Clinical, in Vitro Focus

Enzyme Binding and Inhibition Mechanisms of Analogs Derived from (3R,4R)-4-fluoropyrrolidin-3-ol (e.g., PNP, DPP-4, Carbonic Anhydrase)

While specific studies detailing the inhibition of Purine Nucleoside Phosphorylase (PNP), Dipeptidyl Peptidase-4 (DPP-4), or Carbonic Anhydrase by direct derivatives of this compound are not extensively available in the public domain, the broader class of pyrrolidine-containing molecules is well-established in enzyme inhibition. mdpi.comnih.gov The structural and electronic properties of the this compound core make it an attractive building block for designing enzyme inhibitors.

DPP-4 inhibitors, known as gliptins, are a class of oral hypoglycemic drugs used in the management of type 2 diabetes. nih.govwikipedia.org Their mechanism involves blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. youtube.com This leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. wikipedia.orgyoutube.com Many DPP-4 inhibitors feature a pyrrolidine (B122466) or a related nitrogen-containing ring that mimics the proline residue of the natural substrates.

Carbonic anhydrase inhibitors are utilized for a variety of clinical applications, including the treatment of glaucoma and altitude sickness. nih.govwikipedia.org They act by suppressing the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. wikipedia.orgdrugbank.com

Although direct inhibitory data on this compound derivatives for these specific enzymes is scarce, related fluorinated pyrrolidine structures have shown potent enzyme inhibition. For instance, a derivative incorporating the (3R,4R)-4-fluoropyrrolidine-3-yl moiety has been developed as a high-affinity irreversible inhibitor of oncogenic Epidermal Growth Factor Receptor (EGFR) mutants. This highlights the potential of this scaffold in designing targeted covalent inhibitors.

Table 1: Examples of Enzyme Classes and the General Role of Pyrrolidine-Based Inhibitors

| Enzyme Class | Therapeutic Area | General Role of Pyrrolidine Moiety |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Mimics the proline residue of natural substrates to enable binding to the active site. nih.govwikipedia.org |

| Carbonic Anhydrases | Glaucoma, Diuretics | The core structure can be functionalized to interact with the zinc ion in the enzyme's active site. nih.govwikipedia.org |

| Kinesin Eg5 | Oncology | The pyrrolidine ring can serve as a scaffold to position key interacting groups within the enzyme's binding pocket. mdpi.com |

Molecular-Level Receptor Interaction Profiles of this compound Analogs

The stereochemistry of the this compound core dictates a specific three-dimensional arrangement of its functional groups, which is crucial for molecular recognition by protein receptors. The fluorine and hydroxyl groups, in their trans configuration, present a distinct pattern of electrostatic potential and hydrogen bonding capabilities.

A notable example of molecular-level interaction is seen in the recognition of fluorinated hydroxyproline (B1673980) derivatives by the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While this work focused on 3-fluoro-4-hydroxyprolines, the insights are relevant to the this compound scaffold. The study revealed that fluorination can influence the pucker of the pyrrolidine ring, which in turn affects the orientation of key interacting groups. The hydroxyl group is critical for forming a hydrogen bond network within the VHL binding pocket, and the presence of an adjacent fluorine atom can modulate the electronic properties and conformational preferences of the ring, thereby fine-tuning the binding affinity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For pyrrolidine derivatives, SAR studies have revealed that modifications to the ring substituents can have a profound impact on potency and selectivity. mdpi.com

In the context of fluorinated pyrrolidines, key SAR insights include:

Position and Stereochemistry of Fluorine: The introduction of fluorine at the C4 position of the pyrrolidine ring can significantly influence the molecule's properties. The specific stereochemistry, as in the (3R,4R) configuration, is critical for defining the spatial relationship between the fluorine and hydroxyl groups, which in turn affects binding to biological targets.

Substitution on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a common point for modification. Attaching different functional groups to the nitrogen can modulate the compound's physicochemical properties, such as polarity and basicity, and can also introduce additional points of interaction with the target protein.

Derivatization of the Hydroxyl Group: The hydroxyl group at the C3 position is a key hydrogen bond donor. Masking or replacing this group can have a significant impact on biological activity, confirming its importance in target recognition.

Table 2: General SAR Trends for Biologically Active Pyrrolidine Derivatives

| Structural Modification | General Impact on Activity |

| Introduction of a fluorine atom | Can enhance binding affinity, improve metabolic stability, and alter the pKa of nearby functional groups. nih.govnih.gov |

| Variation of N-substituent | Modulates potency and selectivity by occupying different sub-pockets of the binding site. |

| Stereochemistry of ring substituents | Crucial for proper orientation within the binding site; changes in stereochemistry can lead to a significant loss of activity. |

Impact of Fluorine Substitution on Ligand-Target Recognition and Modulating Biological Pathways

The substitution of hydrogen with fluorine in small molecules can have a dramatic effect on their biological properties. nih.gov This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon.

In the context of this compound derivatives, the fluorine atom can influence ligand-target recognition in several ways:

Conformational Control: The electronegative fluorine atom can influence the puckering of the pyrrolidine ring through stereoelectronic effects. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.

Modulation of Acidity/Basicity: The presence of fluorine can lower the pKa of the nearby hydroxyl group, making it a stronger hydrogen bond donor. It can also affect the basicity of the pyrrolidine nitrogen.

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein backbones, such as orthogonal multipolar interactions with amide groups. It can also displace water molecules from binding pockets, leading to an increase in binding affinity.

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate. nih.gov

The introduction of fluorine can also lead to an increase in the antimicrobial activity of certain heterocyclic compounds. nih.gov

Future Directions and Emerging Research Avenues for 3r,4r 4 Fluoropyrrolidin 3 Ol

Exploration of Novel and Efficient Synthetic Pathways for (3R,4R)-4-fluoropyrrolidin-3-ol and its Stereoisomers

The development of practical and efficient synthetic routes to this compound and its various stereoisomers is a cornerstone of future research. While existing methods have proven effective, the pursuit of more streamlined, cost-effective, and stereoselective syntheses remains a priority. Researchers are exploring enzymatic resolutions, asymmetric catalysis, and novel cyclization strategies to improve yield, reduce reaction steps, and enhance stereochemical purity.

A significant focus lies on the stereocontrolled synthesis of all four possible stereoisomers of 4-fluoropyrrolidin-3-ol (B3187439). This will enable a more thorough investigation of structure-activity relationships (SAR) in various biological targets. Access to each distinct stereoisomer is crucial for understanding the impact of fluorine and hydroxyl group orientation on biological activity and physicochemical properties.

| Stereoisomer | Potential Synthetic Approach | Key Considerations |

| (3R,4R) | Asymmetric reduction of a 4-fluoropyrrolidin-3-one precursor. | High stereoselectivity of the reducing agent. |

| (3S,4S) | Chiral pool synthesis starting from a suitable enantiopure precursor. | Availability and cost of the starting material. |

| (3R,4S) | Diastereoselective fluorination of a pyrrolidin-3-ol derivative. | Control of the diastereoselectivity of the fluorination step. |

| (3S,4R) | Inversion of stereochemistry at either C3 or C4 of a known isomer. | Efficient and selective inversion chemistry. |

Future synthetic strategies may also leverage flow chemistry and other process intensification technologies to enable safer, more scalable, and continuous production of these valuable fluorinated pyrrolidinols.

Development of Advanced Methodologies for Selective Derivatization of this compound

The functional handles of this compound—the secondary amine and the secondary alcohol—offer opportunities for diverse chemical modifications. However, achieving selective derivatization at either the nitrogen or the oxygen atom can be challenging. Future research will focus on the development of advanced and orthogonal protection and deprotection strategies to enable precise and regioselective functionalization.

This will involve the exploration of novel protecting groups that can be selectively introduced and removed under mild conditions, preserving the integrity of the fluorinated stereocenters. Furthermore, the development of one-pot, multi-component reactions involving this compound could streamline the synthesis of complex molecular architectures. Such advancements will be instrumental in creating diverse libraries of derivatives for high-throughput screening and lead optimization programs.